molecular formula C16H32O3 B1209134 3-Hydroxyhexadecanoic acid CAS No. 20595-04-4

3-Hydroxyhexadecanoic acid

Cat. No. B1209134
CAS RN: 20595-04-4
M. Wt: 272.42 g/mol
InChI Key: CBWALJHXHCJYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

, also known as 16:0(3-oh), belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, is considered to be a fatty acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. participates in a number of enzymatic reactions. In particular, can be biosynthesized from hexadecanoic acid. can also be converted into FR901469 and methyl 3-hydroxypalmitate.
3-hydroxypalmitic acid is a long-chain fatty acid that is the 3-hydroxy derivative of palmitic acid. It is a long-chain fatty acid, a 3-hydroxy fatty acid and a hydroxypalmitic acid. It derives from a hexadecanoic acid. It is a conjugate acid of a 3-hydroxypalmitate.

Scientific Research Applications

Role in Microbial Production and Biochemistry

  • 3-Hydroxyhexadecanoic Acid in Escherichia coli : 3-Hydroxyhexadecanoic acid plays a role in the production of 3-hydroxydecanoic acid (3HD) in Escherichia coli. The expression of specific genes like tesB and phaG in E. coli can up-regulate each other, leading to the synthesis of 3HD from glucose or fructose, suggesting a physiological role of thioesterase II in preventing abnormal accumulation of intracellular acyl-coenzyme A (Zheng et al., 2004).

Analytical and Environmental Applications

  • Detection and Analysis of 3-Hydroxy Carboxylic Acids : In analytical chemistry, 3-hydroxyhexadecanoic acid is used as a test compound for detecting 3-hydroxycarboxylic acids using laser desorption/ionization mass spectrometry. This method can be applied to environmental markers of endotoxin levels, indicating its utility in assessing health risks and internal organ damage in humans and animals (Kołodziej et al., 2022).

Biotechnological Applications

  • Biotechnological Production of Chemicals : In biotechnology, 3-hydroxyhexadecanoic acid is relevant for the production of 3-hydroxypropionic acid (3-HP) in Saccharomyces cerevisiae. Modifications in microbial strains like increased availability of the precursor malonyl-CoA and enhanced NADPH supply have shown to improve 3-HP production, highlighting its potential in sustainable chemical production (Chen et al., 2014).

Environmental Health and Safety

  • Environmental Markers of Endotoxin : 3-Hydroxy acids, including 3-hydroxyhexadecanoic acid, are part of lipopolysaccharides and can be used as chemical markers of endotoxin. This is important for estimating total endotoxin levels in occupational and environmental samples, contributing to environmental health and safety measures (Uhlig et al., 2016).

properties

IUPAC Name

3-hydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWALJHXHCJYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946831
Record name 3-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyhexadecanoic acid

CAS RN

2398-34-7, 20595-04-4
Record name 3-Hydroxyhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2398-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC179484
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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